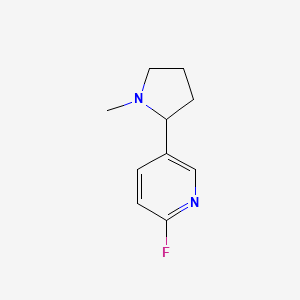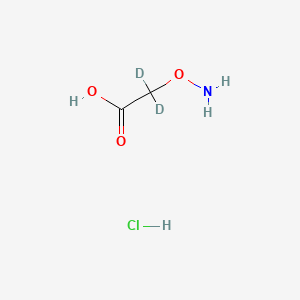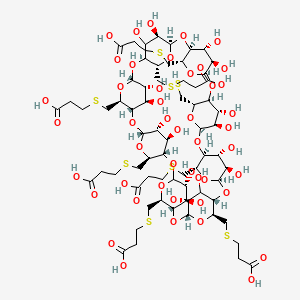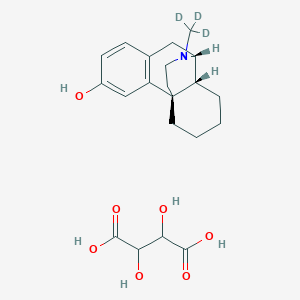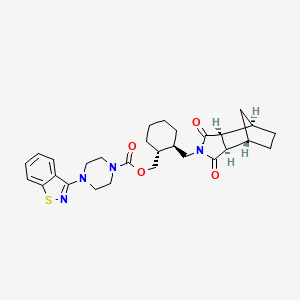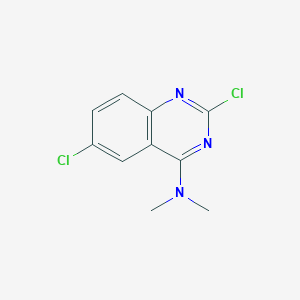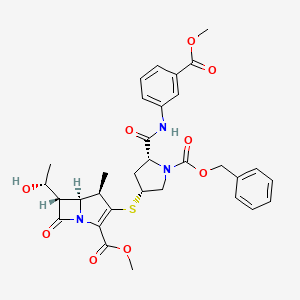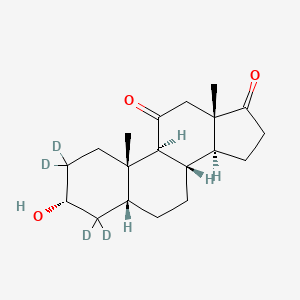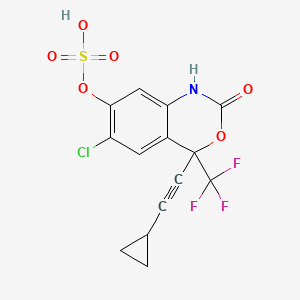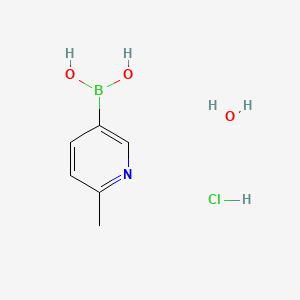
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is often used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate typically involves the reaction of 6-methylpyridine with boronic acid under specific conditions. One common method includes the use of bis(pinacolato)diboron and a palladium catalyst to facilitate the borylation of 6-methylpyridine . The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are used to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) and other organic solvents are commonly used.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including kinase inhibitors.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of advanced materials and fine chemicals.
作用机制
The mechanism by which 6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .
相似化合物的比较
Similar Compounds
6-Methylpyridine-3-boronic Acid: The non-hydrochloride form of the compound.
Pyridine-3-boronic Acid: Lacks the methyl group at the 6-position.
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
Uniqueness
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
属性
分子式 |
C6H11BClNO3 |
|---|---|
分子量 |
191.42 g/mol |
IUPAC 名称 |
(6-methylpyridin-3-yl)boronic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H8BNO2.ClH.H2O/c1-5-2-3-6(4-8-5)7(9)10;;/h2-4,9-10H,1H3;1H;1H2 |
InChI 键 |
UIUHKVKDSVFVIS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)C)(O)O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)

